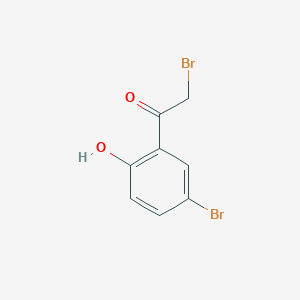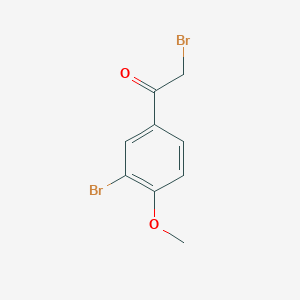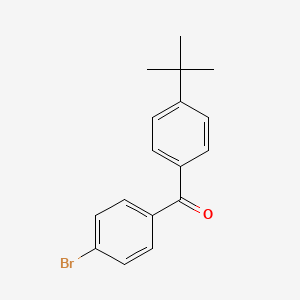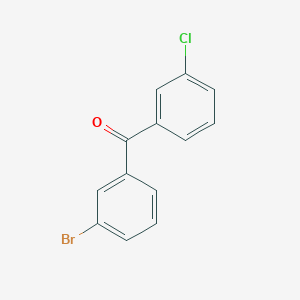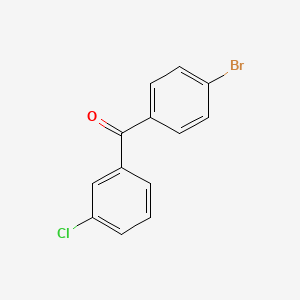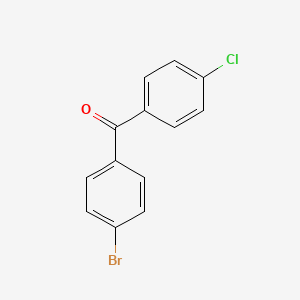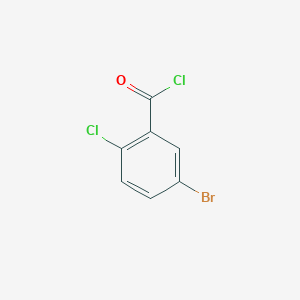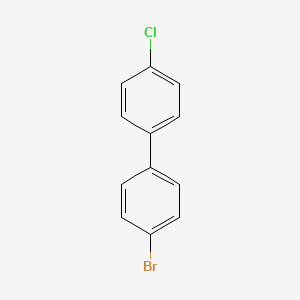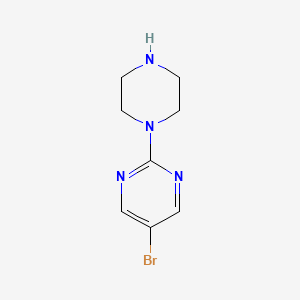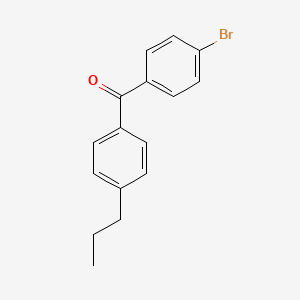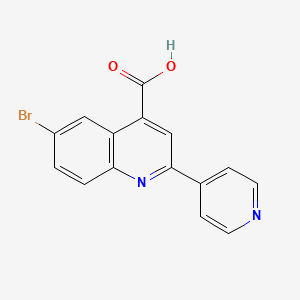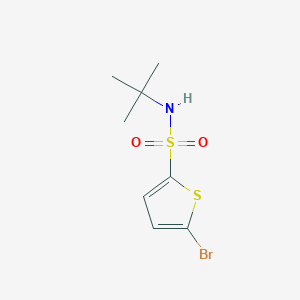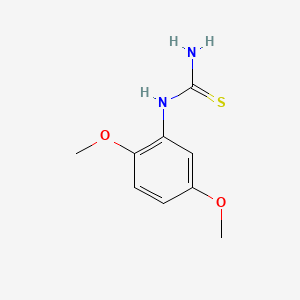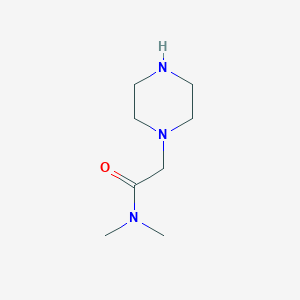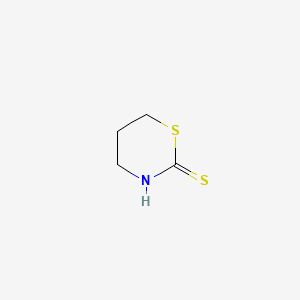
1,3-チアジン-2-チオン
概要
説明
1,3-Thiazinane-2-thione is a heterocyclic compound containing nitrogen and sulfur atoms within a six-membered ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science . The presence of both nitrogen and sulfur atoms in the ring structure imparts unique chemical properties to 1,3-thiazinane-2-thione, making it an interesting subject for scientific research .
科学的研究の応用
1,3-Thiazinane-2-thione has several scientific research applications:
作用機序
Target of Action
1,3-Thiazinane-2-thione is a heterocyclic compound containing sulfur and nitrogen . Similar thiazine derivatives have been shown to have biological activity and are used in various medical areas .
Mode of Action
It is known that thiazine derivatives can interact with their targets to exert their effects . For instance, some thiazine derivatives have been shown to have anti-HIV activity .
Biochemical Pathways
Thiazine derivatives are known to affect various biochemical pathways, contributing to their diverse biological activities .
Result of Action
Some thiazine derivatives have been shown to inhibit the proliferation of different tumor cells, suggesting potential antitumor activity .
生化学分析
Biochemical Properties
1,3-Thiazinane-2-thione plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances . Additionally, 1,3-Thiazinane-2-thione can form complexes with metal ions, influencing various biochemical pathways . These interactions are crucial for understanding the compound’s role in metabolic processes and its potential therapeutic applications.
Cellular Effects
1,3-Thiazinane-2-thione has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the activity of certain enzymes, leading to altered metabolic flux and changes in metabolite levels . These effects highlight the compound’s potential in regulating cellular functions and its therapeutic implications.
Molecular Mechanism
The molecular mechanism of 1,3-Thiazinane-2-thione involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting biochemical pathways . Additionally, 1,3-Thiazinane-2-thione can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Thiazinane-2-thione have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 1,3-Thiazinane-2-thione can degrade over time, leading to reduced efficacy and altered cellular responses . Understanding these temporal effects is crucial for optimizing the compound’s use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 1,3-Thiazinane-2-thione vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications . These findings are essential for determining the safe and effective use of 1,3-Thiazinane-2-thione in clinical settings.
Metabolic Pathways
1,3-Thiazinane-2-thione is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels by modulating enzyme activity . For instance, it has been shown to inhibit certain enzymes involved in the oxidation of organic substances, leading to changes in metabolic pathways . Understanding these interactions is crucial for elucidating the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of 1,3-Thiazinane-2-thione within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation . These factors are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1,3-Thiazinane-2-thione exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Thiazinane-2-thione can be synthesized through several methods. One common method involves the reaction of 3-ammoniopropylsulfate with carbon disulfide in the presence of potassium hydroxide. The reaction is typically carried out in ethanol at room temperature . The detailed procedure is as follows:
- Dissolve 3-ammoniopropylsulfate in absolute ethanol.
- Add carbon disulfide to the solution.
- Prepare a separate solution of potassium hydroxide in a mixture of ethanol and water.
- Add the potassium hydroxide solution to the reaction mixture.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods
Industrial production of 1,3-thiazinane-2-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green synthesis methods, which utilize environmentally friendly reagents and solvents, are being explored to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
1,3-Thiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkyl and N-acyl derivatives.
類似化合物との比較
Similar Compounds
- 1,2-Thiazinane-2-thione
- 1,4-Thiazinane-2-thione
- 1,3-Thiazine
Uniqueness
1,3-Thiazinane-2-thione is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms in the 1,3-positions. This configuration imparts distinct chemical reactivity and biological activity compared to its isomers and other thiazine derivatives . The compound’s ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
1,3-thiazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDWOMIVMIHAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=S)SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376939 | |
| Record name | 1,3-Thiazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5554-48-3 | |
| Record name | 1,3-Thiazinane-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005554483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1, tetrahydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1, tetrahydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Thiazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-thiazinane-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Thiazinane-2-thione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5D5Y97792 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access 1,3-Thiazinane-2-thione derivatives?
A1: A prevalent method involves a one-pot reaction using primary amines, carbon disulfide, and α,β-unsaturated aldehydes under solvent-free conditions. [] This approach has shown efficacy in synthesizing 4-hydroxy-1,3-thiazinane-2-thione derivatives, which can be further modified to their dehydrated or acetylated counterparts. [] Another method utilizes Baylis-Hillman acetates as ambiphilic building blocks for the construction of 1,3-thiazinane-2-thione frameworks. [, ]
Q2: How does the structure of 1,3-Thiazinane-2-thione influence its conformation?
A2: Crystallographic studies reveal that the 1,3-thiazinane ring in these compounds often adopts a half-boat conformation. [, , ] For instance, in 3-(1-Phenylethyl)-1,3-thiazinane-2-thione, the carbon at position 5 of the ring deviates significantly from the plane formed by the remaining atoms. [] This conformation can be influenced by the substituents on the ring.
Q3: Can you elaborate on the intermolecular interactions observed in the crystal structures of 1,3-Thiazinane-2-thione derivatives?
A3: Various weak interactions contribute to the crystal packing of these compounds. C-H⋯S hydrogen bonds are commonly observed, linking molecules into chains or networks. [, ] Additionally, π–π stacking interactions between aromatic rings are found in some derivatives, further stabilizing the crystal structure. []
Q4: Are there any catalytic applications of 1,3-Thiazinane-2-thione derivatives reported?
A4: Yes, N-acyl 1,3-thiazinane-2-thiones have demonstrated remarkable potential as substrates in asymmetric Michael additions. [] When catalyzed by chiral nickel(II) complexes, these reactions proceed with high regio-, diastereo-, and enantioselectivity. [] This control over stereochemistry allows access to all four possible Michael stereoisomers, offering a versatile platform for synthesizing chiral molecules.
Q5: Has the synthesis of specific enantiomers of 1,3-Thiazinane-2-thione derivatives been achieved?
A5: The stereodivergent nature of the Michael additions utilizing N-acyl 1,3-thiazinane-2-thiones and chiral nickel(II) catalysts enables the synthesis of specific enantiomers. [] The choice of the chiral ligand on the nickel(II) complex dictates the stereochemical outcome, granting access to either the syn or anti enantiomerically pure products. []
Q6: Are there any specific examples where the synthetic utility of 1,3-Thiazinane-2-thione derivatives is highlighted?
A6: The asymmetric synthesis of Tapentadol, a centrally acting analgesic, showcases the utility of these reactions. [] The desired enantiomerically pure Tapentadol precursor is obtained through the strategic application of this methodology, highlighting its potential in synthesizing complex chiral molecules. []
Q7: What analytical techniques are employed to characterize 1,3-Thiazinane-2-thione derivatives?
A7: Crystallography plays a crucial role in elucidating the structures of these compounds, providing information on bond lengths, angles, and conformations. [, , ] Spectroscopic methods like NMR and IR spectroscopy are essential for characterizing the compounds and studying their properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


